Welcome to the BenchChem Online Store!
molecular formula C11H11BrO2 B8292932 1-(2-Bromophenyl)-1,4-pentanedione

1-(2-Bromophenyl)-1,4-pentanedione

Cat. No. B8292932
M. Wt: 255.11 g/mol
InChI Key: AFXCEAJNYLFKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05538987

Procedure details

A solution of 18 g of 1-(2-bromophenyl)-1,4-pentanedione and 1 g of p-toluenesulfonic acid in 200 ml of anhydrous benzene is heated under reflux over molecular sieves for 12 h. The resulting solution is washed 3 times with brine, dried over Na2SO4 and evaporated to dryness under reduced pressure. The residue is purified by FC (eluent hexane:acetate 95:5) and 12.2 of a light yellow oil are obtained g (70% yield). 1H NMR (CDCl3), δ: 2.38 (d, 3 H), 6.12 (m, 1 H), 7.1-7.4 (m, 3 H), 7.63 (dd, 1 H), 7.79 (dd, 1 H).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:14])[CH2:9][CH2:10][C:11](=O)[CH3:12].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:12][C:11]1[O:14][C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Br:1])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(CCC(C)=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux over molecular sieves for 12 h
Duration
12 h
WASH
Type
WASH
Details
The resulting solution is washed 3 times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by FC (eluent hexane:acetate 95:5) and 12.2 of a light yellow oil
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
CC=1OC(=CC1)C1=C(C=CC=C1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.